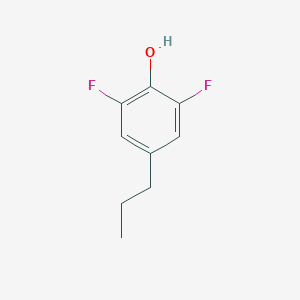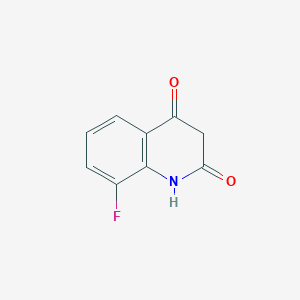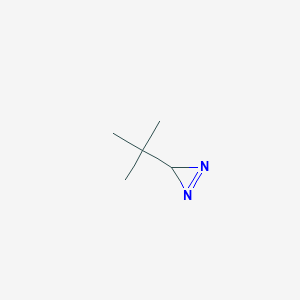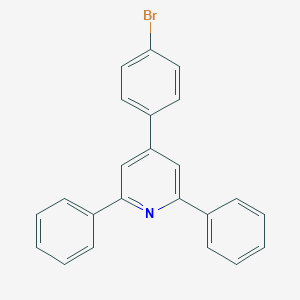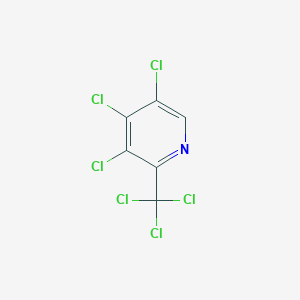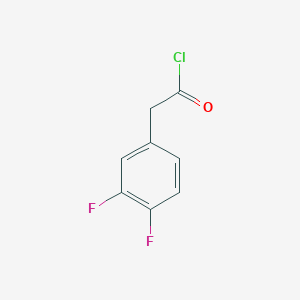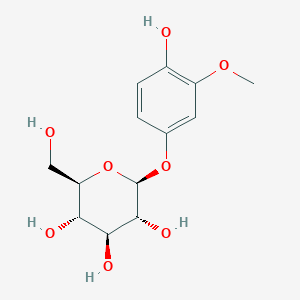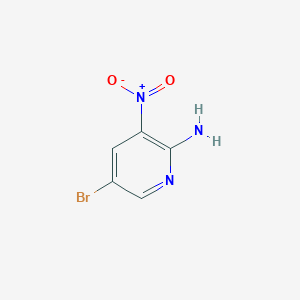
2-(3-Methoxyphenyl)butan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Methoxyphenyl)butan-1-amine, also known as 3-MMC, is a synthetic cathinone that has gained popularity as a recreational drug. However, 3-MMC has also been the subject of scientific research due to its potential therapeutic applications. In
Mécanisme D'action
The exact mechanism of action of 2-(3-Methoxyphenyl)butan-1-amine is not fully understood, but it is believed to act as a monoamine releaser, meaning that it increases the release of neurotransmitters such as serotonin, dopamine, and norepinephrine. This leads to increased activity in the brain, which can produce feelings of euphoria and increased sociability.
Effets Biochimiques Et Physiologiques
In addition to its potential therapeutic applications, 2-(3-Methoxyphenyl)butan-1-amine has also been studied for its biochemical and physiological effects. In animal studies, 2-(3-Methoxyphenyl)butan-1-amine has been shown to increase heart rate and blood pressure, as well as cause hyperthermia and hyperactivity. These effects are similar to those observed with other stimulant drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(3-Methoxyphenyl)butan-1-amine in lab experiments is that it is relatively easy to synthesize and obtain. However, there are also limitations to its use. 2-(3-Methoxyphenyl)butan-1-amine is a controlled substance in many countries, which can make it difficult to obtain for research purposes. Additionally, the recreational use of 2-(3-Methoxyphenyl)butan-1-amine has led to concerns about its potential for abuse and addiction.
Orientations Futures
There are several future directions for research on 2-(3-Methoxyphenyl)butan-1-amine. One area of interest is its potential as a treatment for depression and anxiety disorders. Further studies are needed to determine the optimal dosing and administration methods for 2-(3-Methoxyphenyl)butan-1-amine in these conditions. Additionally, more research is needed to understand the long-term effects of 2-(3-Methoxyphenyl)butan-1-amine use on the brain and body. Finally, there is a need for more studies on the potential risks and benefits of 2-(3-Methoxyphenyl)butan-1-amine use, particularly in the context of its recreational use.
Conclusion:
In conclusion, 2-(3-Methoxyphenyl)butan-1-amine, or 2-(3-Methoxyphenyl)butan-1-amine, is a synthetic cathinone that has potential therapeutic applications as a treatment for depression and anxiety disorders. Its mechanism of action involves the release of neurotransmitters such as serotonin and dopamine, which can produce feelings of euphoria and increased sociability. While there are advantages to using 2-(3-Methoxyphenyl)butan-1-amine in lab experiments, there are also limitations and concerns about its potential for abuse and addiction. Further research is needed to fully understand the risks and benefits of 2-(3-Methoxyphenyl)butan-1-amine use and its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 2-(3-Methoxyphenyl)butan-1-amine involves the reaction of 3-methoxyphenylacetone with nitroethane in the presence of a reducing agent such as aluminum amalgam or sodium borohydride. The resulting product is then reduced to the amine using hydrogen gas and a palladium catalyst. This synthesis method has been well-documented in the literature and has been used to produce 2-(3-Methoxyphenyl)butan-1-amine for research purposes.
Applications De Recherche Scientifique
2-(3-Methoxyphenyl)butan-1-amine has been investigated for its potential therapeutic applications, including as a treatment for depression and anxiety disorders. In animal studies, 2-(3-Methoxyphenyl)butan-1-amine has been shown to increase levels of serotonin and dopamine in the brain, which are neurotransmitters that regulate mood and behavior. This suggests that 2-(3-Methoxyphenyl)butan-1-amine may have antidepressant and anxiolytic effects.
Propriétés
Numéro CAS |
123312-25-4 |
|---|---|
Nom du produit |
2-(3-Methoxyphenyl)butan-1-amine |
Formule moléculaire |
C11H17NO |
Poids moléculaire |
179.26 g/mol |
Nom IUPAC |
2-(3-methoxyphenyl)butan-1-amine |
InChI |
InChI=1S/C11H17NO/c1-3-9(8-12)10-5-4-6-11(7-10)13-2/h4-7,9H,3,8,12H2,1-2H3 |
Clé InChI |
BGTVYWWUXFNUTD-UHFFFAOYSA-N |
SMILES |
CCC(CN)C1=CC(=CC=C1)OC |
SMILES canonique |
CCC(CN)C1=CC(=CC=C1)OC |
Synonymes |
2-(3-METHOXYPHENYL)BUTAN-1-AMINE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






